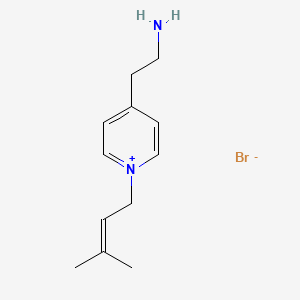
Glycyltryptophan hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyltryptophan hydrate is a dipeptide formed from glycine and L-tryptophan residues. It is known for its role in various biochemical processes and has a molecular formula of C13H15N3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycyltryptophan hydrate can be synthesized through the coupling of glycine and L-tryptophan. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Glycyltryptophan hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring of the tryptophan residue, leading to the formation of oxidation products.
Reduction: Reduction reactions can target the carbonyl groups present in the peptide bond.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives with modified amino groups.
Applications De Recherche Scientifique
Glycyltryptophan hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of glycyltryptophan hydrate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring of the tryptophan residue plays a crucial role in these interactions, often involving hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Glycylglycine: Another dipeptide with similar properties but lacks the indole ring, making it less versatile in biochemical interactions.
L-alanyl-L-tryptophan: Similar to glycyltryptophan hydrate but with alanine instead of glycine, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the indole ring in the tryptophan residue, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research applications .
Propriétés
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.H2O/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10;/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCOSTLLYUESQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride](/img/structure/B7953480.png)




![Piperazine, 1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, dihydrochloride](/img/structure/B7953520.png)



![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B7953541.png)



